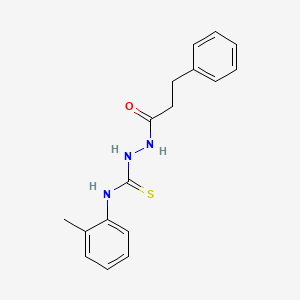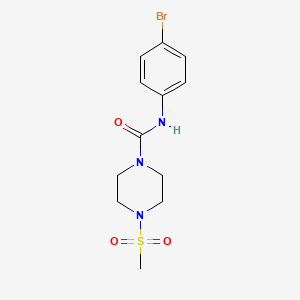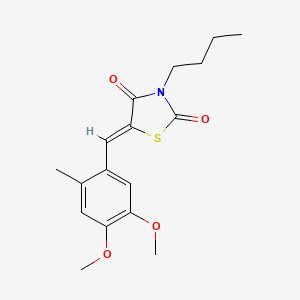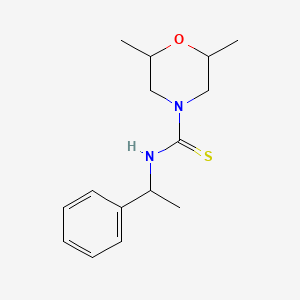![molecular formula C25H19ClFN3O4 B4631262 methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)
methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Descripción general
Descripción
Methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H19ClFN3O4 and its molecular weight is 479.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.1048120 g/mol and the complexity rating of the compound is 805. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Pyrimidine derivatives are synthesized through various chemical reactions, exploring their potential biological activities. For example, novel syntheses have led to compounds with significant antitumor activities against various cancer cell lines, leveraging the pyrimidine core's ability to interfere with cellular processes. These syntheses often involve the introduction of different substituents to the pyrimidine ring, aiming to enhance the compound's biological activity or specificity (E. Grivsky et al., 1980; Silvana Raić-Malić et al., 2000).
Anti-inflammatory and Analgesic Properties
Research on pyrimidine derivatives has also revealed their potential in developing new anti-inflammatory and analgesic agents. Compounds synthesized from pyrimidine structures have been evaluated for their efficacy in reducing inflammation and pain, with some showing promising results in preclinical models. This line of investigation is crucial for the discovery of new therapeutic agents that can provide relief from inflammatory conditions and pain with potentially fewer side effects than existing medications (O. Alam et al., 2010).
Chemical Structure Analysis and Molecular Docking
Further research into pyrimidine derivatives includes detailed chemical structure analysis and molecular docking studies. These studies aim to understand the compound's interactions at the molecular level, particularly how they bind to specific biological targets. Such insights are invaluable for drug design, allowing researchers to tailor compounds for optimal efficacy and specificity. Molecular docking studies, combined with quantum chemical calculations and crystal structure analysis, provide a comprehensive understanding of how these compounds interact with their targets, informing the development of more effective drugs (S. Gandhi et al., 2016).
Propiedades
IUPAC Name |
methyl 3-[(2-chloro-4-fluorophenyl)methyl]-7-cyclopropyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O4/c1-34-24(32)18-12-20(14-7-8-14)28-22-21(18)23(31)29(13-15-9-10-16(27)11-19(15)26)25(33)30(22)17-5-3-2-4-6-17/h2-6,9-12,14H,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBPJOWDINVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=C(C=C(C=C4)F)Cl)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)
![3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)

![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)

![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)

![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4631273.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B4631277.png)
